PSCA (105-133)
Description
Prostate Stem Cell Antigen (PSCA) is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein encoded by the PSCA gene located on chromosome 8q24.2, a region frequently amplified in prostate cancer . PSCA is overexpressed in prostate cancer and other malignancies, including pancreatic, gastric, and bladder cancers, where it promotes tumor progression, angiogenesis, metastasis, and immune evasion . Its expression correlates with advanced tumor stage, high Gleason score, and poor prognosis in prostate cancer . However, PSCA exhibits dual roles depending on cancer type: it acts as a tumor suppressor in gastric and gallbladder cancers (GBC) by inhibiting proliferation and invasion , while functioning as an oncogene in prostate and breast cancers . Detection methods such as quantum dots (QDs)-based immunolabeling demonstrate superior sensitivity compared to conventional immunohistochemistry (IHC) in prostate cancer , and therapeutic strategies targeting PSCA, including immunoconjugates and CAR-NK cells, show promising preclinical efficacy .
Properties
sequence |
AILALLPAL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Prostate stem cell antigen (105-133); PSCA (105-133) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PSCA shares functional and diagnostic overlaps with other cancer-associated markers, including PSMA, NSE, Oct-4, and c-myc. Below is a detailed comparison:
Table 1: Comparative Analysis of PSCA and Related Biomarkers
Key Contrasts and Functional Insights
PSMA remains a prostate-specific diagnostic and therapeutic target .
Dual Roles in Carcinogenesis: PSCA suppresses tumors in gastric cancer via DNA methylation-dependent downregulation , but promotes prostate cancer progression through membrane-bound isoforms (e.g., rs2294008T variant) . c-myc and Oct-4 consistently act as oncogenes across cancer types .
Prognostic Utility: High PSCA expression predicts poor outcomes in prostate cancer but favorable prognosis in operated cases (reduced PSA recurrence) . PSMA and NSE correlate linearly with tumor aggressiveness .
Therapeutic Targeting: PSCA’s GPI-anchored structure facilitates antibody-drug conjugates (e.g., maytansinoid-conjugated anti-PSCA), achieving complete tumor regression in preclinical models . PSMA-targeted therapies are more clinically advanced, with FDA-approved radioligands (e.g., Lu-PSMA-617) .
Research Findings and Controversies
Dual Functionality: In gastric cancer, PSCA silencing via promoter methylation reduces proliferation, yet the rs2294008T allele increases mRNA expression and oncogenic activity . In gallbladder cancer, PSCA downregulation inhibits invasion, but its overexpression correlates with lymph node metastasis and poor survival .
Detection Sensitivity :
- QDs-based PSCA detection outperforms IHC in prostate cancer (90.2% concordance with mRNA) but matches IHC sensitivity in bladder cancer .
Therapeutic Challenges: Anti-PSCA antibodies delay tumor growth, but variable expression across cancers complicates clinical translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
